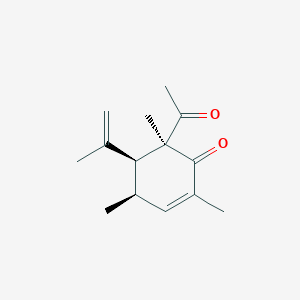
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is a complex organic compound characterized by its unique cyclohexene structure. This compound is notable for its acetyl group at the 6th position, along with three methyl groups and a prop-1-en-2-yl group. Its intricate structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the cyclohexene ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can replace hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Chemistry
In chemistry, (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Studies may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products with specific functionalities.
作用機序
The mechanism of action of (4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Oxysporone: A fungal metabolite with a similar cyclohexene structure.
Aristolane-type compounds: These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is unique due to its specific arrangement of functional groups and stereochemistry
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(4R,5S,6S)-6-acetyl-2,4,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H20O2/c1-8(2)12-9(3)7-10(4)13(16)14(12,6)11(5)15/h7,9,12H,1H2,2-6H3/t9-,12-,14-/m1/s1 |
InChIキー |
PQDQDANLXYCTAM-GAJTVXKRSA-N |
異性体SMILES |
C[C@@H]1C=C(C(=O)[C@]([C@@H]1C(=C)C)(C)C(=O)C)C |
正規SMILES |
CC1C=C(C(=O)C(C1C(=C)C)(C)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


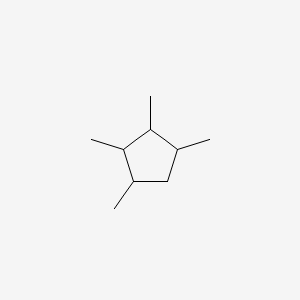
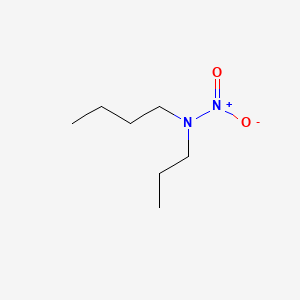
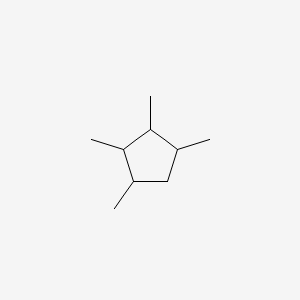
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
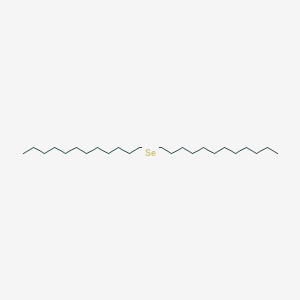
![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)
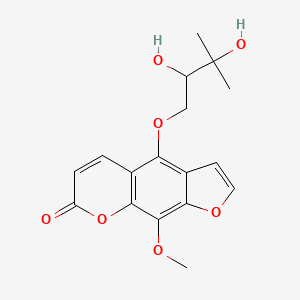


![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)

